molecular formula C9H17N B14422477 1,5-Dimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-51-0

1,5-Dimethyloctahydrocyclopenta[b]pyrrole

Cat. No.: B14422477
CAS No.: 87390-51-0
M. Wt: 139.24 g/mol
InChI Key: IJYPZKFPBDUZRJ-UHFFFAOYSA-N
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Description

1,5-Dimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with two methyl groups attached at the 1 and 5 positions. The presence of the nitrogen atom in the ring structure imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . These reactions typically require mild conditions and can be catalyzed by various metal complexes or organic catalysts.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency. Commonly used catalysts include iron (III) chloride and copper complexes, which facilitate the condensation reactions required for pyrrole synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., chlorine or bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,5-Dimethyloctahydrocyclopenta[b]pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt microbial cell membranes, and interfere with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler five-membered aromatic ring with one nitrogen atom.

    Pyrrolidine: A saturated five-membered ring with one nitrogen atom.

    Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Uniqueness

1,5-Dimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused cyclopentane-pyrrole structure and the presence of two methyl groups at specific positions. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

87390-51-0

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

1,5-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole

InChI

InChI=1S/C9H17N/c1-7-5-8-3-4-10(2)9(8)6-7/h7-9H,3-6H2,1-2H3

InChI Key

IJYPZKFPBDUZRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCN(C2C1)C

Origin of Product

United States

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